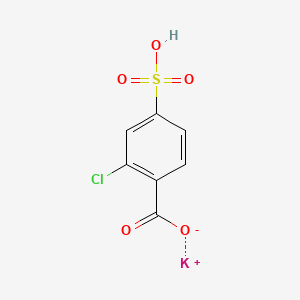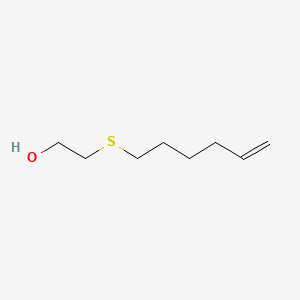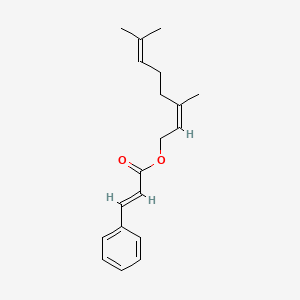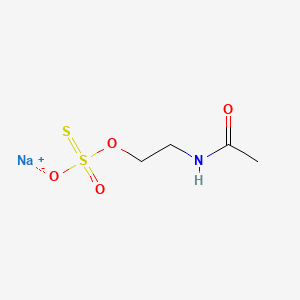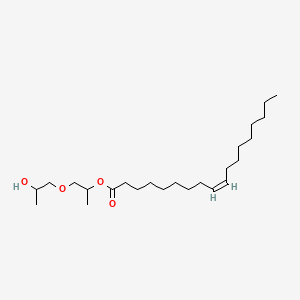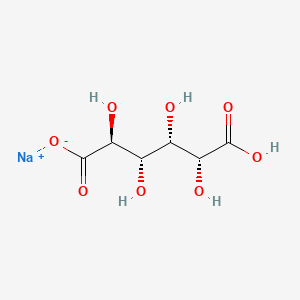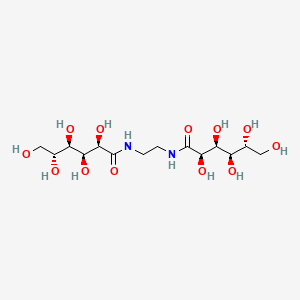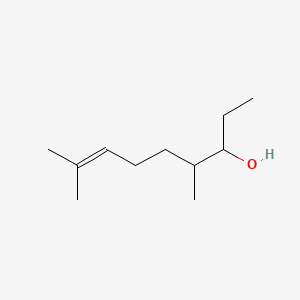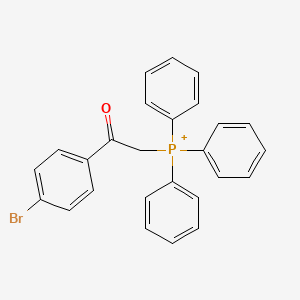
1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone is an organophosphorus compound that features a bromophenyl group and a triphenylphosphoranyl group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone typically involves the reaction of 4-bromobenzaldehyde with triphenylphosphine in the presence of a base such as sodium hydride. The reaction proceeds through a Wittig reaction mechanism, where the phosphonium ylide formed from triphenylphosphine reacts with the aldehyde to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxides or ketones.
Reduction: The major products are alcohols or hydrocarbons.
Substitution: The major products depend on the nucleophile used but can include various substituted phenyl derivatives.
科学的研究の応用
1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the triphenylphosphoranyl group can act as a nucleophile or a ligand in coordination chemistry. These interactions can affect various biochemical pathways and molecular processes.
類似化合物との比較
Similar Compounds
1-(4-Bromophenyl)ethanone: Lacks the triphenylphosphoranyl group, making it less versatile in reactions.
Triphenylphosphine: Does not contain the bromophenyl group, limiting its applications in certain reactions.
4-Bromobenzaldehyde: A precursor in the synthesis of 1-(4-Bromophenyl)-2-(triphenylphosphoranyl)ethanone, but lacks the phosphoranyl group.
Uniqueness
This compound is unique due to the presence of both the bromophenyl and triphenylphosphoranyl groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it valuable in various fields of research and industrial applications.
特性
CAS番号 |
2928-58-7 |
|---|---|
分子式 |
C26H21BrOP+ |
分子量 |
460.3 g/mol |
IUPAC名 |
[2-(4-bromophenyl)-2-oxoethyl]-triphenylphosphanium |
InChI |
InChI=1S/C26H21BrOP/c27-22-18-16-21(17-19-22)26(28)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20H2/q+1 |
InChIキー |
CCJMJOAAOMAILO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](CC(=O)C2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


